1-(10-Chlordecyl)-4-octylaminopyridiniumchloride
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Overview
Description
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride is a chemical compound with the molecular formula C23H42ClN2.Cl and a molecular weight of 417.50 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with a 10-chlordecyl and an octylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves several steps. One common method includes the reaction of 4-octylaminopyridine with 1-bromo-10-chlorodecane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium azide or potassium thiocyanate, leading to the formation of azido or thiocyanato derivatives.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The chloro group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Scientific Research Applications
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased cell permeability and eventual cell lysis. This property makes it a potential candidate for antimicrobial applications. Additionally, its ability to form stable complexes with various biomolecules is being explored for therapeutic purposes .
Comparison with Similar Compounds
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride can be compared with other similar compounds such as:
10-Chlorodecyl octyl isophthalate: This compound has a similar alkyl chain but differs in its core structure, which is based on isophthalic acid.
Chlorobutanol: Although structurally different, chlorobutanol shares some functional similarities in terms of its antimicrobial properties.
The uniqueness of this compound lies in its pyridinium core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H42Cl2N2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(10-chlorodecyl)-N-octylpyridin-1-ium-3-amine;chloride |
InChI |
InChI=1S/C23H42ClN2.ClH/c1-2-3-4-5-11-14-19-25-23-17-16-21-26(22-23)20-15-12-9-7-6-8-10-13-18-24;/h16-17,21-22,25H,2-15,18-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
PCHIXSVAWAQGQM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCNC1=C[N+](=CC=C1)CCCCCCCCCCCl.[Cl-] |
Origin of Product |
United States |
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